molecular formula C14H13F3N4O5 B8554897 7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-65-9

7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Cat. No. B8554897
CAS RN: 60167-65-9
M. Wt: 374.27 g/mol
InChI Key: XWZYBZQKNIKWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C14H13F3N4O5 and its molecular weight is 374.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60167-65-9

Product Name

7-(Cyclohexyloxy)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C14H13F3N4O5

Molecular Weight

374.27 g/mol

IUPAC Name

7-cyclohexyloxy-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C14H13F3N4O5/c15-14(16,17)13-18-10-8(20(22)23)6-9(21(24)25)12(11(10)19-13)26-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,18,19)

InChI Key

XWZYBZQKNIKWCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C3=C2NC(=N3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexanol (5.4 grams) and potassium (1.9 grams) were reacted in 50 milliliters of dry hexamethylphosphoric triamide. When reaction had ceased, the solution was stirred and 5 grams of 4-chloro-5,7-dinitro-2-trifluoromethylbenzimidazole were added. Stirring was continued overnight. The reaction mixture was then poured into water, acidified, and extracted with ethyl acetate. The ethyl acetate was then removed by evaporation, and the residue was chromatographed on 300 milliliters of silica gel using benzene as eluant. The benzene was removed by evaporation and the crude product was recrystallized from an aliphatic hydrocarbon fraction boiling at 60°-80° C., to which there had been added a trace of benzene. The resulting 4-cyclohexyloxy-5,7-dinitro-2-trifluoromethylbenzimidazole product melted at 151°-2° C. Its identity was confirmed by NMR and by elemental analysis.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-chloro-5,7-dinitro-2-trifluoromethylbenzimidazole
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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